molecular formula C15H13N3O3 B5856745 (E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5856745
M. Wt: 283.28 g/mol
InChI Key: ITDCLDSJQGMOFG-VOTSOKGWSA-N
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Description

(E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a nitrophenyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2-nitrobenzaldehyde in the presence of a base, followed by the addition of an amide source. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, and the use of catalysts like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is frequently used.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Halogenated derivatives of the pyridine ring are common products.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group may participate in electron transfer reactions, while the pyridine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N′-(4-HYDROXY-3-METHOXYBENZYLIDENE)-2-NAPHTHOHYDRAZIDE
  • 5-NITRONAPHTHOQUINONE

Uniqueness

(E)-N-(4-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-methylpyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11-8-9-16-14(10-11)17-15(19)7-6-12-4-2-3-5-13(12)18(20)21/h2-10H,1H3,(H,16,17,19)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDCLDSJQGMOFG-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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